molecular formula C15H17NO2 B11868111 1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde

1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde

Cat. No.: B11868111
M. Wt: 243.30 g/mol
InChI Key: AHDPIFMVEJIYBV-UHFFFAOYSA-N
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Description

1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is an organic compound that features a cyclopropane ring, a tetrahydroquinoline core, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor followed by functional group transformations to introduce the aldehyde and tetrahydroquinoline moieties. The reaction conditions often involve the use of strong bases, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropane ring and aldehyde group are key functional groups that contribute to its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

1-(Cyclopropanecarbonyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. Its combination of a cyclopropane ring and a tetrahydroquinoline core also contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

1-(cyclopropanecarbonyl)-2-methyl-3,4-dihydro-2H-quinoline-4-carbaldehyde

InChI

InChI=1S/C15H17NO2/c1-10-8-12(9-17)13-4-2-3-5-14(13)16(10)15(18)11-6-7-11/h2-5,9-12H,6-8H2,1H3

InChI Key

AHDPIFMVEJIYBV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3CC3)C=O

Origin of Product

United States

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